N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound that combines the structural features of tryptamine and ibuprofen. Tryptamine is known for its wide range of biological activities, while ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide involves the coupling of tryptamine with ibuprofen. This reaction is typically mediated by N,N’-dicyclohexylcarbodiimide (DCC), a dehydrating agent that facilitates the formation of amide bonds. The reaction conditions include the use of DCC to activate the carboxyl group of ibuprofen, which then reacts with the amino group of tryptamine to form the desired amide .
Chemical Reactions Analysis
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a model compound for studying amide bond formation and the reactivity of indole derivatives.
Biology: The compound’s structural similarity to tryptamine and ibuprofen makes it a valuable tool for studying the biological activities of these molecules.
Medicine: Its potential anti-inflammatory and analgesic properties are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with molecular targets similar to those of tryptamine and ibuprofen. The indole ring may interact with serotonin receptors, while the ibuprofen moiety may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar compounds to N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also combines tryptamine and ibuprofen but with a different linkage.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines tryptamine with naproxen, another NSAID. The uniqueness of this compound lies in its specific structural combination, which may result in distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H30N2O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C24H30N2O/c1-16(2)13-19-9-11-20(12-10-19)18(4)24(27)26-17(3)14-21-15-25-23-8-6-5-7-22(21)23/h5-12,15-18,25H,13-14H2,1-4H3,(H,26,27) |
InChI Key |
YHYIXRWFLNNBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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